7-(4-chlorophenyl)-1-(4-fluorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
7-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups, as well as multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
7-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[4,5-d][1,3]diazine derivatives with different substituents on the phenyl rings or variations in the trifluoromethyl groups.
Uniqueness
The uniqueness of 7-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H10ClF7N4O2 |
---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H10ClF7N4O2/c21-10-3-1-9(2-4-10)14-29-15-13(18(31-14,19(23,24)25)20(26,27)28)16(33)30-17(34)32(15)12-7-5-11(22)6-8-12/h1-8H,(H,29,31)(H,30,33,34) |
InChI Key |
JRBZONILACNANY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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